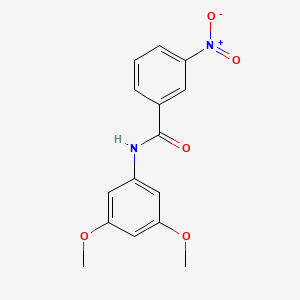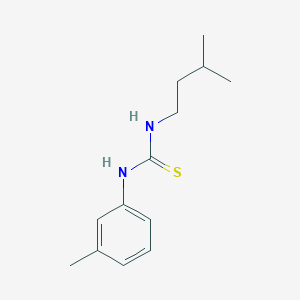
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea, also known as A-77-01, is a small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and autoimmune disorders.
作用机制
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea acts as a selective inhibitor of the TGF-β signaling pathway by binding to the ATP-binding site of the TGF-β type I receptor (TβRI). This binding prevents the activation of downstream signaling pathways, which are responsible for the development of various diseases.
Biochemical and Physiological Effects
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to have several biochemical and physiological effects. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the expression of fibrotic markers, such as collagen and alpha-smooth muscle actin. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the major advantages of using N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea in lab experiments is its specificity towards the TGF-β signaling pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the use of N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea in various diseases. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other antifibrotic agents to reduce the deposition of extracellular matrix proteins. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other immunomodulatory agents to reduce the production of pro-inflammatory cytokines. Furthermore, the development of more potent and selective inhibitors of the TGF-β signaling pathway can lead to the development of more effective therapies for various diseases.
合成方法
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 3-methylphenyl isothiocyanate and 3-methylbutylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the deposition of extracellular matrix proteins, which are responsible for the development of fibrotic tissue. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of autoimmune diseases.
属性
IUPAC Name |
1-(3-methylbutyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-10(2)7-8-14-13(16)15-12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBWNJQTWJVEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
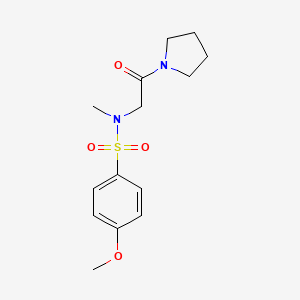
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
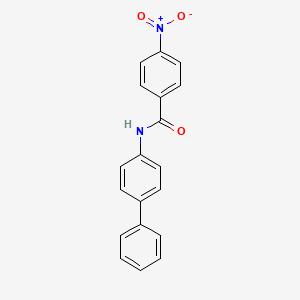
![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)

![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)
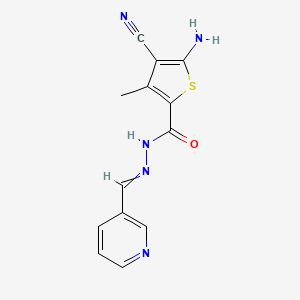
![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
